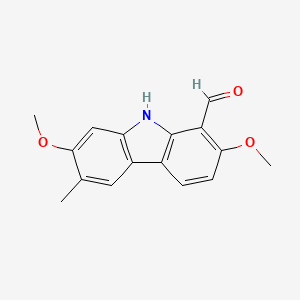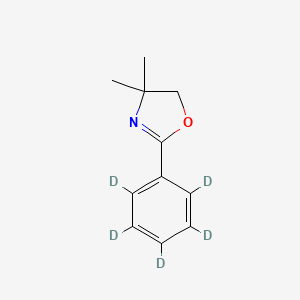
2-Phenyl-d5-4,4-dimethyl-4,5-dihydrooxazole
Übersicht
Beschreibung
“2-Phenyl-d5-4,4-dimethyl-4,5-dihydrooxazole” is a biochemical compound used for proteomics research . It has a molecular formula of C11H8D5NO and a molecular weight of 180.26 .
Molecular Structure Analysis
The molecular structure of “2-Phenyl-d5-4,4-dimethyl-4,5-dihydrooxazole” is represented by the formula C11H8D5NO . This indicates that the molecule consists of 11 carbon atoms, 8 hydrogen atoms, 5 deuterium atoms (an isotope of hydrogen), 1 nitrogen atom, and 1 oxygen atom.Physical And Chemical Properties Analysis
“2-Phenyl-d5-4,4-dimethyl-4,5-dihydrooxazole” appears as an oil . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Methanol . It should be stored at -20° C .Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research
2-Phenyl-d5-4,4-dimethyl-4,5-dihydrooxazole and its derivatives have been instrumental in Alzheimer's disease research. Notably, certain radioligands, including derivatives similar in structure to 2-Phenyl-d5-4,4-dimethyl-4,5-dihydrooxazole, have been used in PET amyloid imaging. This imaging technique is pivotal for understanding the pathophysiological mechanisms and time course in amyloid deposits in the brain. It enables early detection of Alzheimer's disease and is vital in evaluating new antiamyloid therapies (Nordberg, 2007).
Heterocyclic Compound Synthesis and Biological Activity
The triazole family, which includes structures similar to 2-Phenyl-d5-4,4-dimethyl-4,5-dihydrooxazole, is recognized for its diverse biological activities, making it an important class of heterocyclic compounds. These compounds exhibit a broad range of activities including anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The development of new triazole derivatives is continuous, with a focus on addressing challenges related to green chemistry, energy saving, and sustainability. Additionally, these compounds are being explored as prototypes for combating bacteria that show increased resistance and for treating neglected diseases (Ferreira et al., 2013).
Bioaccumulation Studies
Compounds structurally similar to 2-Phenyl-d5-4,4-dimethyl-4,5-dihydrooxazole, such as Decamethylpentacyclosiloxane (D5), have been subject to extensive bioaccumulation assessments. Studies indicate that D5 exhibits depuration rates in fish and mammals that exceed those of extremely hydrophobic, nonbiotransformable substances. This research is crucial for understanding the environmental impact and regulatory assessment of such compounds (Gobas et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4,4-dimethyl-2-(2,3,4,5,6-pentadeuteriophenyl)-5H-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2)8-13-10(12-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3/i3D,4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNSMKDDFAUGFT-DKFMXDSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC(CO2)(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662167 | |
| Record name | 4,4-Dimethyl-2-(~2~H_5_)phenyl-4,5-dihydro-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-d5-4,4-dimethyl-4,5-dihydrooxazole | |
CAS RN |
639516-58-8 | |
| Record name | 4,4-Dimethyl-2-(~2~H_5_)phenyl-4,5-dihydro-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(9R)-5-methyl-8-propan-2-yl-10-oxabicyclo[7.2.1]dodecane-4,11-dione](/img/structure/B562073.png)
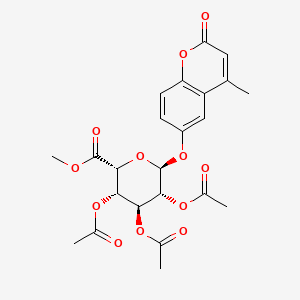
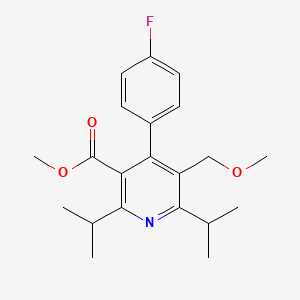
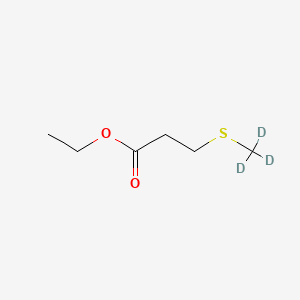

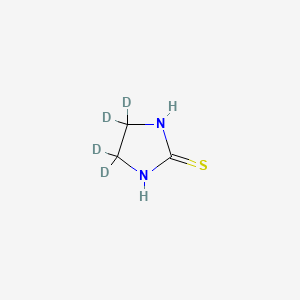
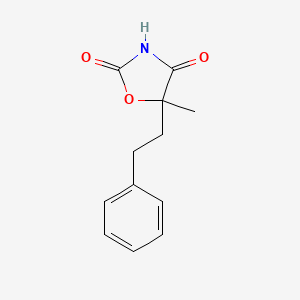
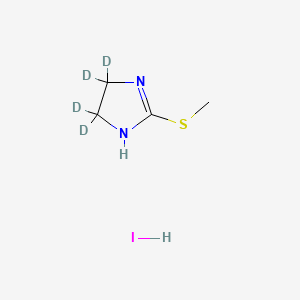

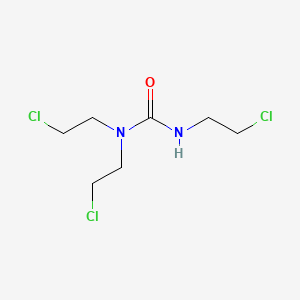

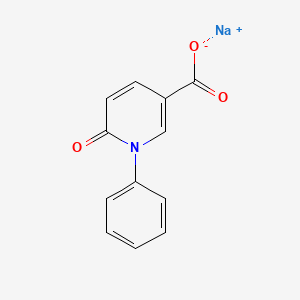
![O-Methyl-O-(N-Butylfluorescein)-O-{3-[6-O-(D,L-1-ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-inositol]}phosphate](/img/structure/B562089.png)
